Cas no 64228-78-0 (Atracurium oxalate)

Atracurium oxalate 化学的及び物理的性質
名前と識別子
-
- Atracurium oxalate
- Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate
- 1R,1R'-2,2'-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl) methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium] dioxalate
- R-atracurium dioxalate
- AS-75189
- pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate;Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate] dioxalate
- AKOS015951366
- 5-[(3-{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}propanoyl)oxy]pentyl 3-{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}propanoate; bis(oxalic acid)
- pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate], dioxalate
- EINECS 264-741-3
- Pentamethylene bis(1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate), dioxalate
- Atracurium dioxalate
- B0371-336184
- 64228-78-0
- FT-0694090
- FT-0655115
- Pentane-1,5-diyl bis(3-(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate
- cis-Atracurium oxalate pound>>Atracurium Besylate EP impurity B;(R,R)-N,N inverted exclamation mark -Didemethyl Atracurium Oxalate;Atracurium dioxalate
- Atracuriumdioxalate
- BCP22907
- AC-24188
- DTXSID30867062
- 5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid
- CisAtracurium Oxalate
- DB-050237
- cis-Atracurium oxalate
- NGJVDNJEQWIMBU-UHFFFAOYSA-N
- 2(1H)-Isoquinolinepropanoic acid,1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-,1,5-pentanediyl ester, ethanedioate (1:2)
- 5-[(3-{1-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL}PROPANOYL)OXY]PENTYL 3-{1-[(3,4-DIMETHOXYPHENYL)METHYL]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-ISOQUINOLIN-2-YL}PROPANOATE; BIS(OXALIC ACID)
-
- インチ: InChI=1S/C51H66N2O12.2C2H2O4/c1-56-42-14-12-34(28-44(42)58-3)26-40-38-32-48(62-7)46(60-5)30-36(38)16-20-52(40)22-18-50(54)64-24-10-9-11-25-65-51(55)19-23-53-21-17-37-31-47(61-6)49(63-8)33-39(37)41(53)27-35-13-15-43(57-2)45(29-35)59-4;2*3-1(4)2(5)6/h12-15,28-33,40-41H,9-11,16-27H2,1-8H3;2*(H,3,4)(H,5,6)
- InChIKey: NGJVDNJEQWIMBU-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)=O.OC(C(=O)O)=O.COC1=CC=C(CC2N(CCC(OCCCCCOC(CCN3CCC4=CC(=C(C=C4C3CC3=CC=C(OC)C(OC)=C3)OC)OC)=O)=O)CCC3=CC(=C(C=C23)OC)OC)C=C1OC
計算された属性
- せいみつぶんしりょう: 1016.49000
- どういたいしつりょう: 1078.452193
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 22
- 重原子数: 77
- 回転可能化学結合数: 28
- 複雑さ: 1370
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 282
じっけんとくせい
- 色と性状: Powder
- ふってん: 916.8 °C at 760 mmHg
- フラッシュポイント: 508.3 °C
- PSA: 206.70000
- LogP: 4.46930
Atracurium oxalate セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Atracurium oxalate 税関データ
- 税関コード:2933499090
- 税関データ:
中国税関番号:
2933499090概要:
2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Atracurium oxalate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML996-1g |
Atracurium oxalate |
64228-78-0 | 97% | 1g |
153.0CNY | 2021-07-14 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD161495-1g |
Pentane-1,5-diyl bis(3-(1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propanoate) dioxalate |
64228-78-0 | 97% | 1g |
¥38.0 | 2024-04-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P77121-1g |
Atracurium oxalate |
64228-78-0 | 97% | 1g |
¥36.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P77121-25g |
Atracurium oxalate |
64228-78-0 | 97% | 25g |
¥500.0 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ML996-200mg |
Atracurium oxalate |
64228-78-0 | 97% | 200mg |
64.0CNY | 2021-07-14 | |
1PlusChem | 1P00IBSW-5g |
2(1H)-Isoquinolinepropanoic acid,1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-,1,5-pentanediyl ester, ethanedioate (1:2) |
64228-78-0 | 97% | 5g |
$28.00 | 2024-04-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259066-5g |
Atracurium dioxalate |
64228-78-0 | 97% | 5g |
¥197.00 | 2024-05-05 | |
Aaron | AR00IC18-100g |
2(1H)-Isoquinolinepropanoic acid,1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-,1,5-pentanediyl ester, ethanedioate (1:2) |
64228-78-0 | 97% | 100g |
$243.00 | 2025-02-10 | |
Aaron | AR00IC18-1g |
2(1H)-Isoquinolinepropanoic acid,1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-,1,5-pentanediyl ester, ethanedioate (1:2) |
64228-78-0 | 97% | 1g |
$4.00 | 2025-02-10 | |
Crysdot LLC | CD11081586-5g |
Atracurium dioxalate |
64228-78-0 | 97% | 5g |
$60 | 2024-07-19 |
Atracurium oxalate 関連文献
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
4. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
Atracurium oxalateに関する追加情報
Atracurium Oxalate: A Comprehensive Overview
Atracurium oxalate, with the CAS number 64228-78-0, is a significant compound in the field of pharmacology, particularly within the realm of neuromuscular blocking agents. This compound, also known as atracurium besylate, is widely recognized for its role in facilitating smooth muscle relaxation during surgical procedures. The atracurium oxalate molecule is a derivative of atracurium, which belongs to the benzylisoquinoline class of drugs. Its primary application lies in anesthesia, where it is used to induce paralysis of skeletal muscles, enabling surgeons to perform operations with greater ease and precision.
Recent advancements in pharmacological research have shed new light on the mechanisms of action and clinical applications of atracurium oxalate. Studies have demonstrated that this compound exhibits a rapid onset of action, typically within 1-3 minutes after administration, making it highly suitable for emergency procedures where quick muscle relaxation is essential. Moreover, its intermediate duration of action (approximately 20-40 minutes) ensures that it remains effective throughout the surgical intervention without requiring frequent re-administration. This characteristic has made atracurium oxalate a preferred choice among anesthesiologists worldwide.
The pharmacokinetics of atracurium oxalate are another area of interest for researchers. It undergoes hepatic metabolism via the Hofmann elimination pathway, which is independent of plasma cholinesterase activity. This unique metabolic pathway contributes to its safety profile, particularly in patients with liver dysfunction or those undergoing prolonged surgical procedures. Recent clinical trials have further validated its efficacy and safety profile, confirming its suitability for use in diverse patient populations, including children and elderly individuals.
In terms of clinical applications, atracurium oxalate is not only limited to general anesthesia but also finds utility in intensive care units (ICUs) for patients requiring mechanical ventilation. Its ability to provide controlled muscle relaxation without significant cardiovascular side effects makes it an ideal option for critically ill patients. Furthermore, emerging research has explored its potential use in combination with other neuromuscular blocking agents to optimize surgical outcomes while minimizing adverse effects.
One of the most notable recent developments involving atracurium oxalate is its integration into minimally invasive surgical techniques. With the rise of laparoscopic and robotic-assisted surgeries, there is an increased demand for neuromuscular blocking agents that offer precise control over muscle relaxation without compromising patient safety. Atracurium oxalate has demonstrated exceptional performance in these settings, contributing to improved surgical precision and faster recovery times for patients.
Another critical aspect of atracurium oxalate research involves its interaction with other medications and its impact on postoperative recovery. Studies have shown that when administered in conjunction with opioid analgesics or other anesthetic agents, it can enhance the overall efficacy of anesthesia while reducing the required doses of other medications. This synergistic effect not only optimizes patient outcomes but also lowers the risk of adverse drug reactions.
The safety profile of atracurium oxalate has been extensively studied, with minimal reports of severe adverse effects. However, like all neuromuscular blocking agents, it carries a risk of causing transient apnea if not properly titrated or if administered to patients with pre-existing neuromuscular conditions. Recent guidelines emphasize the importance of monitoring neuromuscular function using peripheral nerve stimulators to ensure safe administration and prevent complications.
Looking ahead, ongoing research aims to further refine the therapeutic applications and delivery methods of atracurium oxalate. Innovations such as extended-release formulations or targeted drug delivery systems could potentially expand its utility in both surgical and non-surgical settings. Additionally, comparative studies are being conducted to evaluate its performance against newer-generation neuromuscular blocking agents, ensuring that clinicians have access to the most effective treatment options.
In conclusion, atracurium oxalate (CAS No: 64228-78-0) stands as a cornerstone in modern anesthesia practice due to its unique pharmacokinetic properties, rapid onset of action, and favorable safety profile. As research continues to uncover new insights into its mechanisms and applications, this compound remains at the forefront of advancements in neuromuscular blockade therapy.
64228-78-0 (Atracurium oxalate) 関連製品
- 478-61-5(Berbamine)
- 6629-60-3(Ethyl hydrazine oxalate)
- 64228-77-9(2(1H)-Isoquinolinepropanoicacid, 1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-,1,5-pentanediyl ester (9CI))
- 861965-63-1(3-Thiophenamine Oxalate)
- 1193104-79-8(Isoquinolinium, 2,2'-[(3-methyl-1,5-pentanediyl)bis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2- methyl-, (1R,1'R,2R,2'R)-)
- 475-83-2(Nuciferine)
- 14028-68-3(Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate)
- 64228-79-1(Atracurium)
- 1193104-81-2(Isoquinolinium, 2,2'-[(1-methyl-1,5-pentanediyl)bis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2- methyl-, (1R,1'R,2R,2'R)-)
- 86088-59-7(L-Threonine benzyl ester hemioxalate)



